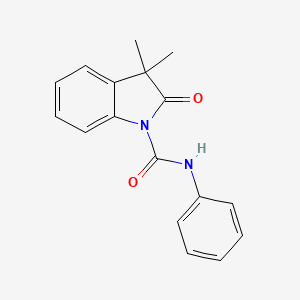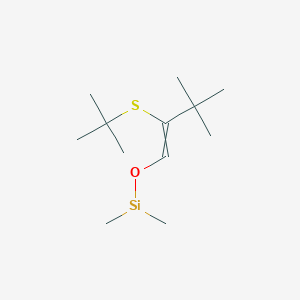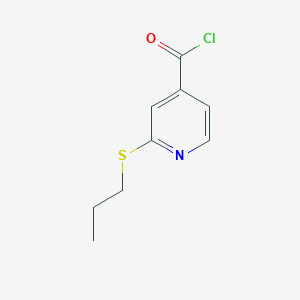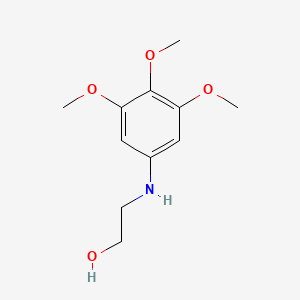![molecular formula C12H20ClNO2 B14305855 Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate CAS No. 113200-96-7](/img/structure/B14305855.png)
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate typically involves the reaction of 1-(3-chloropropyl)piperidine with ethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the reaction and reduce the production time .
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate can be compared with other similar compounds, such as:
1-(3-Chloropropyl)piperidine: A precursor in the synthesis of the target compound.
Ethyl acetate: A common ester used in organic synthesis.
Piperidine derivatives: Other compounds containing the piperidine ring, which may have similar or distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113200-96-7 |
|---|---|
Molecular Formula |
C12H20ClNO2 |
Molecular Weight |
245.74 g/mol |
IUPAC Name |
ethyl 2-[1-(3-chloropropyl)piperidin-2-ylidene]acetate |
InChI |
InChI=1S/C12H20ClNO2/c1-2-16-12(15)10-11-6-3-4-8-14(11)9-5-7-13/h10H,2-9H2,1H3 |
InChI Key |
VUONKVMXEBJZTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CCCCN1CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)

![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)




